
Benfluorexhydrochlorid
Übersicht
Beschreibung
Benfluorex hydrochloride is an anorectic and hypolipidemic agent that is structurally related to fenfluramine, a substituted amphetamine . It was primarily used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . The compound was marketed under the brand name Mediator and was on the market from 1976 until 2009 . due to its association with severe cardiovascular side effects, including heart valve disease, it was withdrawn from the market .
Wissenschaftliche Forschungsanwendungen
Benfluorex hydrochloride has been used for several clinical applications, primarily related to metabolic disorders. However, due to serious cardiovascular side effects, it has been withdrawn from the market in many countries .
Clinical Applications
- Treatment of Metabolic Disorders Benfluorex hydrochloride was used to treat atherogenic metabolic disorders and impaired carbohydrate metabolism, particularly in obese type-II diabetic patients . It has lipid and glucose-lowering effects .
- Management of Type 2 Diabetes Benfluorex could improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . A study showed that benfluorex decreased mean fasting glucose levels and increased insulin sensitivity in obese type 2 diabetic patients .
- Treatment of Hyperlipidemia Benfluorex was also used to treat hyperlipidemia .
Notable Research Findings
- Insulin Sensitivity: Research indicated that benfluorex increases insulin sensitivity in obese type 2 diabetic patients . A study using a double-blind, cross-over design with obese type 2 diabetic patients showed that benfluorex significantly improved glucose uptake compared to a placebo .
- Activation of HNF4α: Alverine and benfluorex can activate the nuclear receptor transcription factor HNF4α . This mechanism may offer new therapeutic avenues for inflammatory bowel disease and diabetes .
Side Effects and Risks
- Cardiovascular Issues: Benfluorex is associated with heart valve disease and pulmonary hypertension, similar to fenfluramine . Cases of pulmonary arterial hypertension (PAH) and valvular heart disease have been reported in patients exposed to benfluorex .
- Pulmonary Arterial Hypertension (PAH): Benfluorex exposure is a potent trigger for PAH . A study identified 85 cases of PH associated with benfluorex exposure .
- Valvular Heart Disease: Benfluorex is associated with unexplained mitral regurgitation .
Case Studies
- Pulmonary Hypertension: One case involved a patient who developed PAH after taking benfluorex for metabolic syndrome. The patient required a lung transplantation due to the severity of the disease .
- Mitral Regurgitation: A case-control study found a strong association between benfluorex use and unexplained mitral regurgitation .
Doping Control
- Prohibited Substance: Due to its potentially performance-enhancing properties, benfluorex was added to the list of prohibited compounds by the World Anti-Doping Agency (WADA) in 2010 .
- Detection Methods: Methods for detecting benfluorex and its metabolites in urine have been developed for doping control purposes .
Withdrawal from the Market
- Risk vs. Benefits: In 2009, the European Medicines Agency recommended the withdrawal of all medicines containing benfluorex because the risks, particularly heart valve disease, outweighed the benefits .
- Legal Consequences: In France, Servier, the company that marketed benfluorex, was fined for deception and manslaughter due to the drug's link to deaths and severe health issues .
Wirkmechanismus
Target of Action
Benfluorex hydrochloride primarily targets the cells in the body to make them more sensitive to insulin . This means that the body makes better use of the insulin it produces, which results in a reduction in blood glucose levels .
Mode of Action
Benfluorex hydrochloride is an anorectic and hypolipidemic agent that is structurally related to fenfluramine . It works by increasing the sensitivity of cells to insulin, which enhances the body’s ability to use the insulin it produces . This results in a decrease in blood glucose levels .
Biochemical Pathways
It is known that the drug has an effect on the liver by increasing the production of glycogen , which is the storage form of glucose in the liver . This suggests that benfluorex hydrochloride may influence the glycogen synthesis pathway.
Pharmacokinetics
It is known that the drug is excreted through the kidneys .
Result of Action
The primary result of benfluorex hydrochloride’s action is an improvement in glycemic control and a decrease in insulin resistance in people with poorly controlled type-2 diabetes . This is achieved through the drug’s ability to increase cellular sensitivity to insulin and reduce blood glucose levels .
Action Environment
The action, efficacy, and stability of benfluorex hydrochloride can be influenced by various environmental factors. It’s important to note that the European Medicines Agency recommended withdrawing all medicines containing benfluorex in 2009 due to the risks outweighing the benefits .
Biochemische Analyse
Biochemical Properties
Benfluorex hydrochloride has been widely used for the treatment of atherogenic metabolic disorders and impaired carbohydrate metabolism (particularly in obese type-II diabetic patients) as well as an anorectic drug . Due to its potentially performance-enhancing properties, Benfluorex hydrochloride has been added to the list of prohibited compounds and methods of doping by the World Anti-Doping Agency (WADA) in 2010 .
Cellular Effects
The cellular effects of Benfluorex hydrochloride are mediated by the metabolite norfenfluramine on 5HT 2B receptors of heart valves, leading to a characteristic pattern of heart failure following proliferation of cardiac fibroblasts on the tricuspid valve . Both fenfluramine and Benfluorex hydrochloride form norfenfluramine as a metabolite .
Molecular Mechanism
It is known that it is structurally related to fenfluramine, and both of these compounds form norfenfluramine as a metabolite . This metabolite acts on 5HT 2B receptors of heart valves, leading to a characteristic pattern of heart failure .
Metabolic Pathways
The metabolic pathways of Benfluorex hydrochloride involve the formation of norfenfluramine as a metabolite
Vorbereitungsmethoden
Die Synthese von Benfluorexhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Der synthetische Weg umfasst typischerweise die folgenden Schritte:
Herstellung des Zwischenprodukts: Die Synthese beginnt mit der Herstellung von 3-(Trifluormethyl)phenylpropan-2-amin.
Bildung des Endprodukts: Das Zwischenprodukt wird dann mit Benzoesäure umgesetzt, um Benfluorex zu bilden, das anschließend in sein Hydrochloridsalz umgewandelt wird.
Industrielle Produktionsmethoden umfassen die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Benfluorexhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Benfluorexhydrochlorid ist strukturell mit Fenfluramin verwandt, einem weiteren substituierten Amphetamin. Beide Verbindungen teilen ähnliche anorektische und hypolipidämische Eigenschaften. this compound erwies sich als risikoreicher in Bezug auf die Entstehung von Herz-Kreislauf-Nebenwirkungen, was zu seiner Rücknahme vom Markt führte . Weitere ähnliche Verbindungen sind:
Fenfluramin: Als Appetitzügler eingesetzt, aber ebenfalls aufgrund von Herz-Kreislauf-Risiken vom Markt genommen.
Dexfenfluramin: Eine verwandte Verbindung mit ähnlichen Wirkungen und Risiken.
Phentermin: Ein weiteres substituiertes Amphetamin, das zur Gewichtsabnahme eingesetzt wird, jedoch mit einem anderen Sicherheitsprofil.
Die Einzigartigkeit von this compound liegt in seiner zweifachen Wirkung, die glykämische Kontrolle zu verbessern und den Lipidspiegel zu senken, was es zu einem wertvollen Therapeutikum machte, bevor seine Sicherheitsbedenken bekannt wurden .
Biologische Aktivität
Benfluorex hydrochloride, a compound structurally related to fenfluramine, has been primarily used as an anorectic and hypolipidemic agent. It was marketed under the brand name Mediator and was primarily prescribed for managing overweight in diabetic patients and treating dyslipidemia. However, its clinical use has been significantly impacted by safety concerns, particularly regarding cardiovascular side effects. This article explores the biological activity of benfluorex, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated risks.
- Chemical Formula : C₁₉H₂₁ClF₃NO₂
- Molecular Weight : 387.83 g/mol
- CAS Number : 23642-66-2
- IUPAC Name : 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate hydrochloride
Benfluorex acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2B receptor. This mechanism is similar to that of fenfluramine, which has been linked to valvular heart disease due to its interaction with serotonin receptors in cardiac tissues. The drug's anorectic effects are attributed to its ability to enhance satiety and reduce appetite through serotonergic pathways .
Pharmacological Effects
- Anorectic Activity : Benfluorex has been shown to effectively reduce body weight in obese patients by suppressing appetite.
- Hypolipidemic Effects : The compound also contributes to lowering lipid levels in the blood, making it beneficial for patients with dyslipidemia.
- Improvement in Insulin Sensitivity : Studies indicate that benfluorex can improve insulin sensitivity and decrease hepatic glucose production, making it a viable option for type 2 diabetes management .
Case Studies and Research Findings
-
Efficacy in Diabetes Management : A study involving type 2 diabetic patients demonstrated that benfluorex significantly reduced HbA1c levels compared to placebo. After 18 weeks of treatment, the mean reduction in HbA1c was approximately −1.01% for the benfluorex group versus a negligible increase in the placebo group (p < 0.001) .
Parameter Benfluorex Group Placebo Group p-value HbA1c Reduction -1.01% +0.01% <0.001 Fasting Plasma Glucose -1.65 mmol/L +0.15 mmol/L <0.001 Weight Change -1.3 kg -0.7 kg <0.01 - Cardiovascular Risks : Despite its efficacy, benfluorex has been associated with serious cardiovascular risks, including valvular heart disease. A case-control study reported that among patients with unexplained mitral regurgitation, a significant association was found with prior benfluorex use (odds ratio 17.1) compared to controls .
Safety Profile and Withdrawal
Due to the serious side effects associated with benfluorex, particularly its potential to cause cardiac valvulopathy similar to fenfluramine, the European Medicines Agency recommended its withdrawal from the market in December 2009 . This decision was based on accumulating evidence linking benfluorex use with adverse cardiovascular events.
Eigenschaften
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOALSPYZIIXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23602-78-0 (Parent) | |
Record name | Benfluorex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045854 | |
Record name | Benfluorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23642-66-2, 23602-78-0 | |
Record name | Benfluorex hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benfluorex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benfluorex hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benfluorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENFLUOREX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.